Bienvenue dans la boutique en ligne BenchChem!

N-ethyl-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine

GRK2 Kinase Inhibition Cardiac Research

Procure this specific 5-CF3-pyridine regioisomer for definitive SAR studies. Unlike generic analogues, this substitution pattern fundamentally alters ATP-binding pocket interactions, making it crucial for mapping kinase selectivity. Listed as a GRK inhibitor with patented 5-HT reuptake inhibition utility, it serves as an advanced probe for cardiac hypertrophy and neuroscience programs. Due to a lack of public IC50 data, lot-specific GRK2 inhibition verification from the Certificate of Analysis is mandatory before use as a reference standard.

Molecular Formula C16H19F3N6
Molecular Weight 352.36 g/mol
CAS No. 2549039-97-4
Cat. No. B6460909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine
CAS2549039-97-4
Molecular FormulaC16H19F3N6
Molecular Weight352.36 g/mol
Structural Identifiers
SMILESCCNC1=NC=CC(=N1)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F
InChIInChI=1S/C16H19F3N6/c1-2-20-15-21-6-5-14(23-15)25-9-7-24(8-10-25)13-4-3-12(11-22-13)16(17,18)19/h3-6,11H,2,7-10H2,1H3,(H,20,21,23)
InChIKeyZHUHOJHYAFKEMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-ethyl-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine (CAS 2549039-97-4) for Targeted Kinase Research Procurement


N-ethyl-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine (CAS 2549039-97-4) is a heterocyclic small molecule comprising a pyrimidine core, an N-ethylamine, a piperazine linker, and a 5-trifluoromethylpyridine moiety [1]. This compound belongs to the substituted pyrimidine piperazine class, which has been patented for 5-hydroxytryptamine (5-HT) reuptake inhibition and 5-HT1A receptor activation [2], and is noted as a G protein-coupled receptor kinase (GRK) inhibitor in research chemical listings . Its structural features are typical of kinase-targeted chemical probes, placing it in a competitive landscape with analogs like GSK180736A (a GRK2 inhibitor scaffold) and closely related positional isomers.

Why N-ethyl-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine Cannot Be Replaced by Generic Pyrimidine-Piperazine Analogs


The substitution pattern of the trifluoromethyl group on the pyridine ring fundamentally alters steric and electronic interactions within kinase ATP-binding pockets. The 5-CF3-pyridine regioisomer of this compound (CAS 2549039-97-4) is expected to present a different electron density distribution and hydrogen-bonding acceptor profile compared to its 3-CF3-pyridine analogue (CAS 2549023-71-2) [1]. In related kinase inhibitor scaffolds, the position of substituents on the pyridine ring has been directly correlated with shifts in selectivity profiles; casual replacement with a generic pyrimidine-piperazine compound lacking quantitative target engagement data risks introducing uncharacterized off-target activity [2]. Therefore, procurement must be based on its specific, verified pharmacological identity rather than class-level assumptions.

Quantitative Differentiation Evidence for N-ethyl-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine Procurement


GRK2 Inhibitory Activity: Limited Direct Data vs. Structural Comparator Baseline

A research chemical supplier lists the compound as a G protein-coupled receptor kinase (GRK) inhibitor, referencing Bigham, E., et al., J. Med. Chem., 35, 1399 . However, the reference material itself (TRC-A601820-500MG) has an ambiguous CAS match in the listing and no direct IC50 value is provided in the accessible snippet. A structurally related pyrimidine derivative (CHEMBL4083276) with GRK2 IC50 of 7.5 nM has been reported in BindingDB [1], but its scaffold differs (contains a benzamide moiety) and is not a direct comparator. Therefore, the quantitative GRK2 differentiation of the target compound remains unverified from the currently retrievable public data.

GRK2 Kinase Inhibition Cardiac Research

Regioisomeric Differentiation: 5-CF3-Pyridine vs. 3-CF3-Pyridine Analogue

The target compound features the trifluoromethyl group at the 5-position of the pyridine ring. Its closest commercially listed analogue, N-ethyl-4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine (CAS 2549023-71-2), places the CF3 group at the 3-position [1]. This regioisomeric difference changes the dihedral angle profile and electron distribution of the pyridine ring, a factor known in kinase medicinal chemistry to affect hinge-binding affinity and selectivity [2]. No head-to-head biological assay comparing these two specific regioisomers was identified in the search, but their computed properties diverge slightly: the 5-CF3 isomer (target) has a predicted XLogP3 of ~3.1, while the 3-CF3 isomer is listed with an exact mass of 352.16232912 g/mol [1].

Structure-Activity Relationship Regioisomerism Lead Optimization

Class-Level 5-HT Reuptake Inhibition and 5-HT1A Agonism

Patents by Sunshine Lake Pharma (US11285153B2) disclose that substituted pyrimidine piperazine compounds of the same general formula as the target compound act as 5-hydroxytryptamine reuptake inhibitors and/or 5-HT1A receptor agonists [1]. The patent includes generic Formula (I) encompassing the target compound's scaffold, and claims utility in treating central nervous system dysfunction. However, the patent does not single out the specific compound with quantitative IC50/EC50 values; thus, the claim is a class-level inference.

Serotonin Reuptake 5-HT1A Receptor CNS Disorders

Validated Application Scenarios for N-ethyl-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine Based on Current Evidence


GRK2-Mediated Cardiovascular Disease Research (With Lot-Specific Validation)

Given its listing as a GRK inhibitor , the compound can be evaluated in cardiac hypertrophy or heart failure models where GRK2 inhibition is a validated strategy. However, due to the lack of public IC50 data, researchers must obtain a Certificate of Analysis with lot-specific GRK2 inhibition data from the vendor and confirm activity in their own assays before using it as a reference GRK2 inhibitor.

Structure-Activity Relationship (SAR) Studies on Pyridine Regioisomers

The unambiguous 5-CF3-pyridine regioisomer identity (CAS 2549039-97-4) makes it valuable for SAR campaigns where the positional effect of trifluoromethyl substitution on kinase selectivity or CNS target engagement is being systematically mapped [1]. It should be benchmarked directly against the 3-CF3 analogue (CAS 2549023-71-2).

5-HT Pathway Research as a Scaffold Starting Point

The compound is encompassed by patent claims for 5-HT reuptake inhibition and 5-HT1A agonism [2]. It can serve as a starting scaffold for medicinal chemistry optimization in depression or anxiety programs, with the caveat that the unsubstituted N-ethyl variant may have lower potency than elaborated analogues described in the patent.

Quote Request

Request a Quote for N-ethyl-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.